6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride
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Overview
Description
6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride is an organic compound with the molecular formula C7H5BrFNO2·HCl. This compound is a derivative of benzoic acid and contains amino, bromo, and fluoro substituents on the benzene ring. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride typically involves multiple steps starting from o-fluorobenzonitrile. The process includes nitrification, nitroreduction, bromization, diazo-deamination, and hydrolysis . These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to reduce costs and improve efficiency. This involves using mild reaction conditions and cost-effective reagents. The final product is often purified through crystallization or recrystallization techniques to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino, bromo, and fluoro groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and electrophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are used.
Coupling Reactions: Catalysts like palladium or copper are often employed in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce more complex organic molecules .
Scientific Research Applications
6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Medicine: It is an intermediate in the production of drugs and other therapeutic agents.
Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride involves its interaction with specific molecular targets. The amino, bromo, and fluoro groups on the benzene ring allow it to participate in various biochemical reactions. These interactions can affect enzyme activity, receptor binding, and other cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
6-Amino-2-bromo-3-fluorobenzoic acid: Similar structure but different substitution pattern.
6-Amino-3-bromo-2-methylbenzoic acid: Contains a methyl group instead of a fluoro group.
5-Bromo-6-fluoroanthranilic acid: Another derivative with different substitution.
Uniqueness
6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride is unique due to its specific combination of amino, bromo, and fluoro substituents. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of various organic molecules and pharmaceuticals .
Properties
IUPAC Name |
6-amino-3-bromo-2-fluorobenzoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2.ClH/c8-3-1-2-4(10)5(6(3)9)7(11)12;/h1-2H,10H2,(H,11,12);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFMHMTUPPGBQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)C(=O)O)F)Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.48 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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